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Introduction
AC-265347 is a novel, orally active, small molecule that acts as a positive allosteric modulator

(PAM) and biased agonist of the calcium-sensing receptor (CaSR).[1][2] Structurally distinct

from earlier calcimimetics like cinacalcet, AC-265347 has garnered significant interest for its

unique pharmacological profile and potential therapeutic applications, particularly in

hyperparathyroidism and neuroblastoma.[3][4] This technical guide provides an in-depth

overview of the pharmacology and currently available toxicological information on AC-265347,

with a focus on its mechanism of action, preclinical efficacy, and safety profile.

Pharmacology
Mechanism of Action
AC-265347 is a potent allosteric modulator of the CaSR, a G-protein coupled receptor that

plays a crucial role in maintaining calcium homeostasis.[1][2] Unlike orthosteric agonists that

bind to the primary ligand binding site, AC-265347 binds to an allosteric site on the receptor,

enhancing its sensitivity to extracellular calcium.[1]

A key feature of AC-265347 is its biased agonism. It preferentially activates the G-protein-

mediated signaling pathway leading to the phosphorylation of extracellular signal-regulated

kinases 1 and 2 (ERK1/2), while having a less pronounced effect on intracellular calcium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b605116?utm_src=pdf-interest
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027928/
https://pubmed.ncbi.nlm.nih.gov/35457141/
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://www.researchgate.net/publication/359942558_AC-265347_Inhibits_Neuroblastoma_Tumor_Growth_by_Induction_of_Differentiation_without_Causing_Hypocalcemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530711/
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027928/
https://pubmed.ncbi.nlm.nih.gov/35457141/
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027928/
https://www.benchchem.com/product/b605116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mobilization.[1] This biased signaling is thought to contribute to its distinct pharmacological

effects and potentially improved side-effect profile compared to other CaSR modulators.[1][3]

AC-265347 Signaling Pathway

Cell Membrane

CaSR

G-protein

Activates

AC-265347

Allosteric Modulation

pERK1/2
(Phosphorylation)

Preferentially Activates

Intracellular Ca2+
Mobilization

Less Activation

Downstream
Cellular Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9027928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027928/
https://www.researchgate.net/publication/359942558_AC-265347_Inhibits_Neuroblastoma_Tumor_Growth_by_Induction_of_Differentiation_without_Causing_Hypocalcemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Biased signaling pathway of AC-265347 at the CaSR.

Pharmacodynamics
In Vitro Potency: AC-265347 demonstrates high potency in in vitro assays. In cellular

proliferation assays, it activated CaSR signaling with a potency of 30 nM, and in

phosphatidylinositol (PI) hydrolysis assays, the potency was 10 nM.[2] The S-enantiomer,

(S)-AC-265347, is approximately 10- to 20-fold more potent than the R-enantiomer.[2]

Preclinical Efficacy:

Hyperparathyroidism: In rat models, AC-265347 and its enantiomers effectively reduced

serum parathyroid hormone (PTH) levels, with a potency that correlated with their in vitro

activities.[2]

Neuroblastoma: In preclinical models of neuroblastoma, AC-265347 has been shown to

inhibit tumor growth by inducing cellular differentiation.[3][4] This anti-tumor effect is

achieved without causing significant hypocalcemia, a dose-limiting side effect of other

calcimimetics like cinacalcet.[3][4]

Pharmacokinetics
AC-265347 is orally active, and its plasma concentrations have been shown to correlate well

with its pharmacodynamic effects on serum PTH in rats.[2] A significant advantage of AC-
265347 over cinacalcet is that it does not inhibit the cytochrome P450 isoenzyme CYP2D6, a

major enzyme involved in drug metabolism.[2] This suggests a lower potential for drug-drug

interactions.

Toxicology Profile
A comprehensive public toxicology profile for AC-265347 is not currently available. The existing

literature primarily focuses on its pharmacological effects and highlights its improved safety

with respect to calcium homeostasis.

Hypocalcemia: A notable toxicological advantage of AC-265347 is its reduced propensity to

cause hypocalcemia compared to cinacalcet.[3][4] In a study with healthy athymic mice
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treated with 10 mg/kg of AC-265347, no other toxicities were observed.

Cytotoxicity: In vitro studies on neuroblastoma cell lines have indicated that AC-265347 does

not exert a significant cytotoxic effect.[3]

Information regarding acute, chronic, genetic, and reproductive toxicity has not been identified

in the public domain.

Quantitative Data Summary
Parameter Value Species/System Reference

In Vitro Potency

CaSR Activation (Cell

Proliferation)
30 nM Human CaSR [2]

PI Hydrolysis 10 nM Human CaSR [2]

Preclinical Efficacy

Serum PTH Reduction
Potency correlates

with in vitro activity
Rat [2]

Neuroblastoma Tumor

Growth

Inhibition by inducing

differentiation
Mouse Xenograft [3][4]

Safety

CYP2D6 Inhibition No inhibition In vitro [2]

Hypocalcemia
No significant effect at

therapeutic doses
Mouse [3][4]

Experimental Protocols
In Vivo Neuroblastoma Mouse Model
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Figure 2: Workflow for in vivo neuroblastoma xenograft studies.
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Cell Lines: Human neuroblastoma cell lines (e.g., LA-N-1) are cultured in appropriate media.

Animal Model: Athymic nude mice are typically used.

Tumor Implantation: Cultured neuroblastoma cells are implanted subcutaneously into the

flanks of the mice.

Treatment: Once tumors reach a specified size, mice are treated with AC-265347 (e.g., 10

mg/kg, orally or intraperitoneally) or vehicle control.

Monitoring: Tumor volume is measured regularly using calipers. Animal well-being is

monitored throughout the study.

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including

immunohistochemistry for proliferation and differentiation markers, and molecular analyses

such as RNA sequencing.

In Vitro CaSR Signaling Assays
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Figure 3: General workflow for in vitro CaSR signaling assays.

Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 cells) are cultured to

confluence in 96-well plates.

ERK1/2 Phosphorylation Assay:
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Cells are serum-starved prior to the experiment.

Cells are treated with varying concentrations of AC-265347 for a specified time.

Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are

determined using methods like ELISA or Western blotting.

Intracellular Calcium Mobilization Assay:

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Baseline fluorescence is measured.

AC-265347 is added, and the change in fluorescence, indicative of intracellular calcium

levels, is monitored in real-time using a plate reader.

Conclusion
AC-265347 is a promising pharmacological agent with a unique mechanism of action as a

biased agonist and positive allosteric modulator of the CaSR. Its preclinical efficacy in models

of hyperparathyroidism and neuroblastoma, coupled with a favorable safety profile regarding

CYP2D6 inhibition and a lower risk of hypocalcemia, highlights its therapeutic potential.

However, a comprehensive public toxicology profile is lacking, and further studies are

warranted to fully characterize its safety before clinical development can proceed. The detailed

experimental protocols provided herein offer a foundation for researchers to further investigate

the pharmacological properties of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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